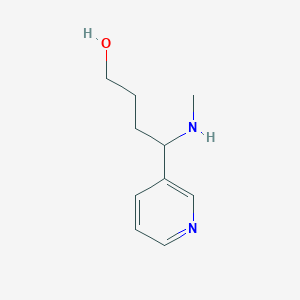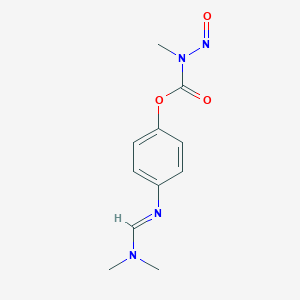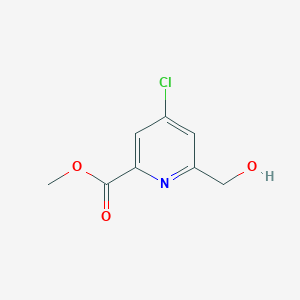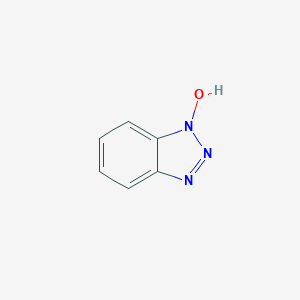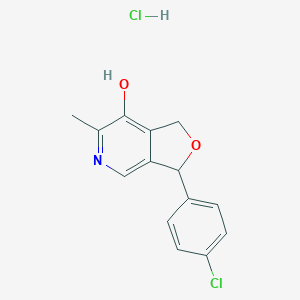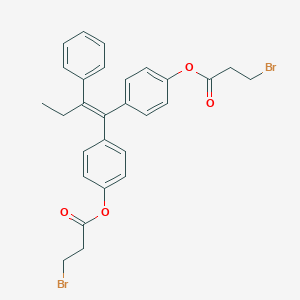
1,1-Bis(4-(3-bromopropionyloxyphenyl))-2-phenylbut-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Bis(4-(3-bromopropionyloxyphenyl))-2-phenylbut-1-ene is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various fields of research.
Mechanism Of Action
The mechanism of action of 1,1-Bis(4-(3-bromopropionyloxyphenyl))-2-phenylbut-1-ene is not fully understood. However, studies have shown that it inhibits the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and repair. This inhibition leads to the accumulation of DNA damage, which ultimately results in the induction of apoptosis in cancer cells.
Biochemical And Physiological Effects
1,1-Bis(4-(3-bromopropionyloxyphenyl))-2-phenylbut-1-ene has been found to exhibit significant biochemical and physiological effects. Studies have shown that it can induce cell cycle arrest and apoptosis in cancer cells. Furthermore, it has been found to inhibit the growth and proliferation of cancer cells. In addition, it has shown potential anti-inflammatory and antioxidant effects.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1,1-Bis(4-(3-bromopropionyloxyphenyl))-2-phenylbut-1-ene in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a promising compound for the development of new anticancer drugs. Furthermore, it has shown potential anti-inflammatory and antioxidant effects, which could be useful in the development of new drugs for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its toxicity, which could limit its potential applications.
Future Directions
There are several future directions for research on 1,1-Bis(4-(3-bromopropionyloxyphenyl))-2-phenylbut-1-ene. One of the most promising areas of research is in the development of new anticancer drugs. Further studies are needed to determine the optimal dosage and administration of this compound for the treatment of various types of cancer. In addition, there is a need for further research on the mechanism of action of this compound, as well as its potential applications in the treatment of other diseases such as inflammation and oxidative stress.
Conclusion:
In conclusion, 1,1-Bis(4-(3-bromopropionyloxyphenyl))-2-phenylbut-1-ene is a synthetic compound that has shown promising results in various fields of scientific research. It has potential applications in the development of new drugs for the treatment of cancer, as well as for the treatment of other diseases such as inflammation and oxidative stress. Further research is needed to determine the optimal dosage and administration of this compound, as well as its mechanism of action and potential applications in other areas of research.
Synthesis Methods
The synthesis of 1,1-Bis(4-(3-bromopropionyloxyphenyl))-2-phenylbut-1-ene has been achieved using various methods. One of the most common methods involves the reaction of 1,1-bis(4-hydroxyphenyl)-2-phenylbut-1-ene with 3-bromopropionyl bromide in the presence of a base such as potassium carbonate. This reaction leads to the formation of the desired compound in good yield.
Scientific Research Applications
1,1-Bis(4-(3-bromopropionyloxyphenyl))-2-phenylbut-1-ene has shown potential applications in various fields of scientific research. One of the most promising areas of research is in the development of new drugs for the treatment of cancer. Studies have shown that this compound exhibits cytotoxic activity against various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. Furthermore, it has been found to induce apoptosis in cancer cells, which is a promising avenue for the development of new anticancer drugs.
properties
CAS RN |
110008-59-8 |
|---|---|
Product Name |
1,1-Bis(4-(3-bromopropionyloxyphenyl))-2-phenylbut-1-ene |
Molecular Formula |
C28H26Br2O4 |
Molecular Weight |
586.3 g/mol |
IUPAC Name |
[4-[1-[4-(3-bromopropanoyloxy)phenyl]-2-phenylbut-1-enyl]phenyl] 3-bromopropanoate |
InChI |
InChI=1S/C28H26Br2O4/c1-2-25(20-6-4-3-5-7-20)28(21-8-12-23(13-9-21)33-26(31)16-18-29)22-10-14-24(15-11-22)34-27(32)17-19-30/h3-15H,2,16-19H2,1H3 |
InChI Key |
UYSSWWJEIFIMLY-UHFFFAOYSA-N |
SMILES |
CCC(=C(C1=CC=C(C=C1)OC(=O)CCBr)C2=CC=C(C=C2)OC(=O)CCBr)C3=CC=CC=C3 |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)OC(=O)CCBr)C2=CC=C(C=C2)OC(=O)CCBr)C3=CC=CC=C3 |
synonyms |
1,1-BBPPBE 1,1-bis(4-(3-bromopropionyloxyphenyl))-2-phenylbut-1-ene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



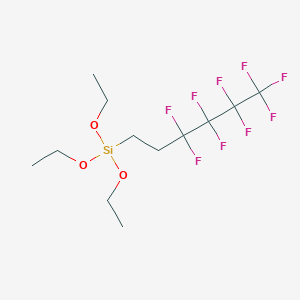
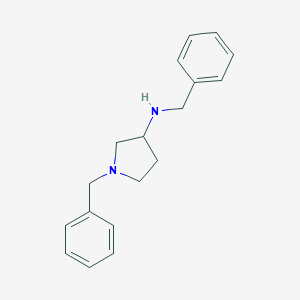

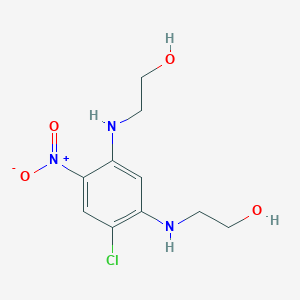
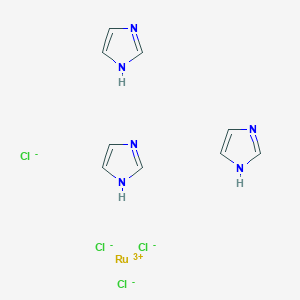
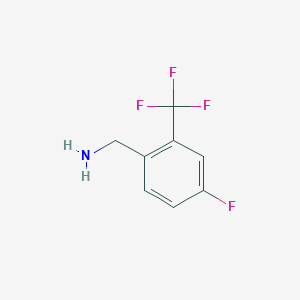
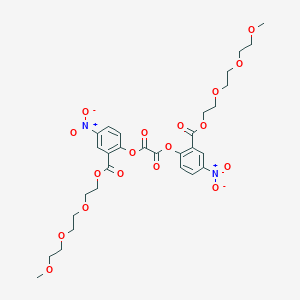
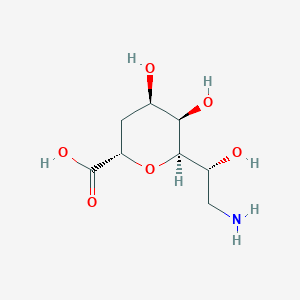
![1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine](/img/structure/B26573.png)
